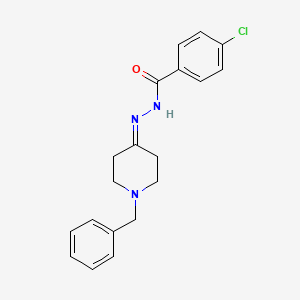![molecular formula C17H16O3 B5779413 3-isopropoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5779413.png)
3-isopropoxy-4-methyl-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-isopropoxy-4-methyl-6H-benzo[c]chromen-6-one, also known as BMIPP, is a chemical compound that belongs to the class of chromenes. It has been extensively studied for its potential applications in scientific research, particularly in the field of imaging and diagnosis of cardiovascular diseases.
Mechanism of Action
3-isopropoxy-4-methyl-6H-benzo[c]chromen-6-one works by binding to the mitochondrial membrane of heart cells, where it is metabolized and incorporated into the fatty acid oxidation pathway. This process allows for the visualization of the distribution of 3-isopropoxy-4-methyl-6H-benzo[c]chromen-6-one in the heart tissue, which can be used to diagnose and monitor the progression of cardiovascular diseases.
Biochemical and Physiological Effects:
3-isopropoxy-4-methyl-6H-benzo[c]chromen-6-one has been shown to have minimal biochemical and physiological effects on the body, as it is rapidly metabolized and eliminated from the system. However, it is important to note that 3-isopropoxy-4-methyl-6H-benzo[c]chromen-6-one is a radiolabeled compound, which may have potential risks associated with radiation exposure.
Advantages and Limitations for Lab Experiments
3-isopropoxy-4-methyl-6H-benzo[c]chromen-6-one has several advantages for use in lab experiments, including its high yield and purity, as well as its well-established synthesis method. However, it is important to note that 3-isopropoxy-4-methyl-6H-benzo[c]chromen-6-one is a radiolabeled compound, which may require specialized equipment and protocols for handling and disposal.
Future Directions
There are several future directions for the use of 3-isopropoxy-4-methyl-6H-benzo[c]chromen-6-one in scientific research, including the development of new imaging techniques and the exploration of its potential applications in the diagnosis and treatment of other diseases. Additionally, there is ongoing research into the optimization of the synthesis method and the development of new analogs with improved properties. Overall, 3-isopropoxy-4-methyl-6H-benzo[c]chromen-6-one has shown great potential for use in scientific research, particularly in the field of cardiovascular disease diagnosis and imaging.
Synthesis Methods
3-isopropoxy-4-methyl-6H-benzo[c]chromen-6-one can be synthesized through a multi-step process involving the reaction of 3,4-dihydroxybenzaldehyde with isopropyl alcohol and methyl iodide. The resulting product is then subjected to cyclization with potassium carbonate to yield 3-isopropoxy-4-methyl-6H-benzo[c]chromen-6-one in high yield and purity. This synthesis method has been optimized over the years to improve the efficiency and yield of the reaction.
Scientific Research Applications
3-isopropoxy-4-methyl-6H-benzo[c]chromen-6-one has been extensively studied for its potential applications in the diagnosis and imaging of cardiovascular diseases, particularly for the detection of myocardial ischemia. It is a radiolabeled compound that can be detected using single-photon emission computed tomography (SPECT) imaging, which allows for the visualization of the distribution of 3-isopropoxy-4-methyl-6H-benzo[c]chromen-6-one in the heart tissue. This imaging technique has been shown to be highly sensitive and specific for the detection of myocardial ischemia, which is a common manifestation of coronary artery disease.
properties
IUPAC Name |
4-methyl-3-propan-2-yloxybenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-10(2)19-15-9-8-13-12-6-4-5-7-14(12)17(18)20-16(13)11(15)3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQYICQAZWPZKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropoxy-4-methyl-benzo[c]chromen-6-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2,4-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5779342.png)




![N-[4-(diethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5779381.png)
![N-[4-(aminosulfonyl)benzyl]-4-isopropylbenzamide](/img/structure/B5779382.png)
![3-(5-methyl-2-furyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5779384.png)
![[(2-bromophenyl)hydrazono]malononitrile](/img/structure/B5779396.png)

